molecular formula C23H29FN2O3 B4112047 N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide

N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide

Cat. No.: B4112047
M. Wt: 400.5 g/mol
InChI Key: UJNYIVVZFKHOOB-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide is a synthetic compound featuring a structurally complex design that combines adamantane, morpholine, and fluorobenzamide moieties. Adamantane, a diamondoid hydrocarbon, confers lipophilicity and metabolic stability, while the morpholine ring enhances solubility and modulates electronic properties.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O3/c24-19-3-1-18(2-4-19)21(27)25-20(22(28)26-5-7-29-8-6-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-4,15-17,20H,5-14H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYIVVZFKHOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide typically involves the reaction of adamantanecarboxylic acid with morpholine and 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, while the morpholine ring and fluorobenzamide group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (Da) logP* Biological Activity
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide (Target) C₂₃H₂₈FN₂O₃ (est.) Morpholine, 4-fluorobenzamide ~438.5 (est.) ~3.5 (est.) Potential anti-inflammatory/neuro
N-[1-(Adamantan-1-yl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide C₂₆H₂₉FN₂O₂ Benzylamino, 4-fluorobenzamide 420.53 4.2 (est.) Undefined stereocenters; uncharacterized bioactivity
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate C₁₉H₂₁ClO₃ Adamantane ester, 2-chlorobenzoate 332.8 4.8 Antioxidant (superior H₂O₂ scavenging)
N-(Adamantan-1-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamid (A-FUBIATA) C₂₇H₂₈FN₂O 4-fluorobenzylindole, acetamide 437.5 5.1 (est.) Regulated substance; uncharacterized
N-[2-({2-[(adamantan-1-yl)oxy]ethyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide C₂₂H₂₅F₇N₂O₂ Hexafluoropropan, adamantane ether 482.44 5.76 High lipophilicity; undefined activity

*logP values estimated via structural analogy where explicit data are unavailable.

Functional Analysis

Substituent Effects: Morpholine vs. Benzylamino: Replacing benzylamino () with morpholine reduces lipophilicity (estimated logP drop from 4.2 to ~3.5) and enhances solubility due to morpholine’s polar oxygen and nitrogen atoms. This modification may improve bioavailability for central nervous system (CNS) targets . Amide vs. Fluorobenzamide: The 4-fluorobenzamide group, common in , and 9, facilitates electron-withdrawing effects and halogen bonding, enhancing receptor binding specificity .

Biological Activity Trends: Anti-inflammatory Potential: Nitrogen-containing adamantane derivatives (e.g., ’s 2p, 2q) exhibit strong anti-inflammatory effects, outperforming diclofenac sodium. The target’s morpholine group may similarly engage inflammatory pathways . Neurological Applications: Fluorobenzamide-containing compounds in demonstrated tau aggregation inhibition, suggesting the target’s fluorophenyl group could confer activity in neurodegenerative diseases .

Physicochemical Properties :

  • Lipophilicity : The target’s estimated logP (~3.5) is lower than hexafluoropropan-containing analogs (logP 5.76, ), favoring better aqueous solubility and reduced tissue accumulation risks .
  • Hydrogen Bonding : The morpholine ring (polar surface area ~40.95 Ų, similar to ) enhances interactions with hydrophilic binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide

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